N(2)-phenyl-2/'-deoxyguanosine N(2)-phenyl-2/'-deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 114300-71-9
VCID: VC0053338
InChI: InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1
SMILES: C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Molecular Formula: C16H17N5O4
Molecular Weight: 343.34 g/mol

N(2)-phenyl-2/'-deoxyguanosine

CAS No.: 114300-71-9

Main Products

VCID: VC0053338

Molecular Formula: C16H17N5O4

Molecular Weight: 343.34 g/mol

N(2)-phenyl-2/'-deoxyguanosine - 114300-71-9

CAS No. 114300-71-9
Product Name N(2)-phenyl-2/'-deoxyguanosine
Molecular Formula C16H17N5O4
Molecular Weight 343.34 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1
Standard InChIKey WGYVNLWYYLACQQ-QJPTWQEYSA-N
Isomeric SMILES C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
SMILES C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Canonical SMILES C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Synonyms 2'-deoxy-N(2)-phenylguanosine
N(2)-phenyl-2'-deoxyguanosine
PhdG
PubChem Compound 3081637
Last Modified Nov 11 2021
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